molecular formula C24H34O3 B12311480 (17Ss)-cyclic 3-(1,2-ethanediyl acetal)17-methyl-17-(1-oxopropyl)-estra-5(10),9(11)-dien-3-one CAS No. 42982-45-6

(17Ss)-cyclic 3-(1,2-ethanediyl acetal)17-methyl-17-(1-oxopropyl)-estra-5(10),9(11)-dien-3-one

Cat. No.: B12311480
CAS No.: 42982-45-6
M. Wt: 370.5 g/mol
InChI Key: MQWUHBAAUYHZTQ-DWQJTFDBSA-N
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Description

Estra-5(10),9(11)-dien-3-one, 17-methyl-17-(1-oxopropyl)-, cyclic 3-(1,2-ethanediyl acetal), (17beta)-: is a synthetic steroidal compound It is structurally related to naturally occurring steroids but has been modified to include specific functional groups that enhance its stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estra-5(10),9(11)-dien-3-one, 17-methyl-17-(1-oxopropyl)-, cyclic 3-(1,2-ethanediyl acetal), (17beta)- involves multiple steps. The starting material is typically a steroidal precursor, which undergoes a series of chemical reactions to introduce the desired functional groups. Key steps include:

    Oxidation: Introduction of the ketone group at the 3-position.

    Alkylation: Addition of the 17-methyl group.

    Acetal Formation: Cyclization with 1,2-ethanediol to form the cyclic acetal.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-ketone group.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the 17-methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents such as thionyl chloride can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of other steroidal compounds.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its potential effects on cellular processes and hormone regulation.

Medicine:

  • Potential applications in hormone replacement therapy.
  • Studied for its anti-inflammatory and anabolic properties.

Industry:

  • Used in the production of pharmaceuticals and biochemical research reagents.

Mechanism of Action

The mechanism of action of Estra-5(10),9(11)-dien-3-one, 17-methyl-17-(1-oxopropyl)-, cyclic 3-(1,2-ethanediyl acetal), (17beta)- involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This can lead to various biological effects, such as changes in metabolism, inflammation, and cell growth.

Comparison with Similar Compounds

    Estradiol: A naturally occurring estrogen with similar structural features.

    Testosterone: A naturally occurring androgen with similar functional groups.

Uniqueness:

  • The cyclic acetal group in Estra-5(10),9(11)-dien-3-one, 17-methyl-17-(1-oxopropyl)-, cyclic 3-(1,2-ethanediyl acetal), (17beta)- provides enhanced stability compared to its natural counterparts.
  • The specific modifications in its structure allow for targeted biological activity, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

42982-45-6

Molecular Formula

C24H34O3

Molecular Weight

370.5 g/mol

IUPAC Name

1-[(8S,13S,14S,17S)-13,17-dimethylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one

InChI

InChI=1S/C24H34O3/c1-4-21(25)23(3)11-9-20-19-6-5-16-15-24(26-13-14-27-24)12-8-17(16)18(19)7-10-22(20,23)2/h7,19-20H,4-6,8-15H2,1-3H3/t19-,20+,22+,23-/m1/s1

InChI Key

MQWUHBAAUYHZTQ-DWQJTFDBSA-N

Isomeric SMILES

CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC5(C4)OCCO5)C)C

Canonical SMILES

CCC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)C

Origin of Product

United States

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